1-Cyclopentyl-L-proline methyl ester

Medicinal Chemistry Drug Design Lipophilicity

This N-cyclopentyl-L-proline methyl ester is a differentiated chiral building block for medicinal chemistry. The cyclopentyl group increases lipophilicity (LogP 1.78) by >4 log units versus L-proline, enhancing BBB penetration for CNS candidates. Its higher boiling point (258.2°C) enables robust high-temperature coupling. Use in HCV NS3 protease inhibitor P2 moieties and peptidomimetics. Insist on 95% purity to ensure reproducible downstream results in sensitive transformations.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B8245166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-L-proline methyl ester
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1C2CCCC2
InChIInChI=1S/C11H19NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h9-10H,2-8H2,1H3/t10-/m0/s1
InChIKeyKQAXCXNWYARQJT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-L-proline methyl ester: Procurement and Differentiation Overview


1-Cyclopentyl-L-proline methyl ester (CAS: 1485728-95-7) is a chiral N-alkylated L-proline derivative . Its molecular formula is C11H19NO2, with a molecular weight of 197.27 g/mol . The compound is primarily used as a synthetic building block in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators [1]. Its unique steric and electronic properties, conferred by the cyclopentyl group on the proline nitrogen, are key to its utility .

Why Generic Substitution of 1-Cyclopentyl-L-proline methyl ester is Not Feasible


Direct substitution of 1-Cyclopentyl-L-proline methyl ester with other proline derivatives, such as L-proline methyl ester or other N-alkylated analogs, is not scientifically valid without re-validation of the entire synthetic or biological workflow. The introduction of the cyclopentyl group significantly alters the molecule's lipophilicity (LogP) and steric profile, which directly impacts its reactivity in downstream coupling reactions and its interaction with biological targets . For instance, studies on related prolyl oligopeptidase inhibitors demonstrate that replacing a pyrrolidinyl group with a cyclopentyl group leads to a marked increase in both potency and lipophilicity, indicating that these structural modifications are not interchangeable [1]. The quantitative evidence below details these specific, measurable differentiations.

Quantitative Evidence Guide for Differentiating 1-Cyclopentyl-L-proline methyl ester


Enhanced Lipophilicity (LogP) Compared to L-Proline Methyl Ester

1-Cyclopentyl-L-proline methyl ester exhibits a calculated LogP of 1.78 , indicating it is significantly more lipophilic than L-proline methyl ester. While a direct experimental LogP for L-proline methyl ester is not available in this context, the predicted value for the cyclopentyl derivative is over 4 units higher than that of the parent amino acid L-proline (XLogP3 = -3.4) [1]. This class-level inference is supported by studies showing that introducing a cyclopentyl group onto proline-based inhibitors increases their log P value and, consequently, their potency [2].

Medicinal Chemistry Drug Design Lipophilicity

Higher Boiling Point for Improved Thermal Stability

The predicted boiling point of 1-Cyclopentyl-L-proline methyl ester is 258.2 ± 33.0 °C , which is approximately 88 °C higher than the reported boiling point of 169.9 °C for L-proline methyl ester . This substantial increase in boiling point is a direct consequence of the higher molecular weight and increased van der Waals interactions from the cyclopentyl substituent.

Chemical Synthesis Process Chemistry Physical Properties

Validated High Purity for Reliable Research Outcomes

The compound is commercially available from a reputable vendor (Sigma-Aldrich) with a certified purity of 0.98 . This high purity level is critical for ensuring the reproducibility of sensitive chemical reactions and biological assays. While lower purity grades (e.g., 95%) are available from other sources, the 98% grade provides a quantifiable advantage for applications where the presence of uncharacterized impurities could confound results .

Chemical Analysis Quality Control Procurement

Optimal Application Scenarios for 1-Cyclopentyl-L-proline methyl ester


Synthesis of Lipophilic Peptidomimetics and Macrocyclic Inhibitors

The enhanced lipophilicity (LogP 1.78) and distinct steric profile of 1-Cyclopentyl-L-proline methyl ester make it an ideal chiral building block for synthesizing peptidomimetics with improved cell permeability . This is particularly relevant in the development of macrocyclic inhibitors targeting intracellular enzymes, such as the Hepatitis C virus (HCV) NS3 serine protease, where the cyclopentyl group has been shown to be a critical component in the P2 moiety of potent inhibitors [1].

Medicinal Chemistry Optimization for Central Nervous System (CNS) Targets

Given its significantly increased lipophilicity compared to L-proline (>4 log units) , this compound is a strategically advantageous starting material for CNS drug discovery programs. Higher LogP values correlate strongly with the ability of a molecule to cross the blood-brain barrier (BBB) [1]. Incorporating this moiety early in a synthetic route can help medicinal chemists fine-tune the physicochemical properties of lead candidates for CNS applications.

High-Temperature or Distillation-Dependent Synthetic Protocols

For process chemists developing scalable synthetic routes, the substantially higher boiling point (258.2 °C predicted vs. 169.9 °C for L-proline methyl ester) offers a practical advantage. This thermal stability allows for a wider range of reaction conditions, including higher temperature amide couplings or the use of high-boiling solvents, without the risk of evaporative loss or thermal decomposition of the proline ester starting material [1].

Precision Synthesis Requiring High-Fidelity Building Blocks

In applications where trace impurities can lead to side reactions or erroneous biological data, the procurement of 1-Cyclopentyl-L-proline methyl ester at a validated purity of 98% is a critical quality control measure . This ensures that the compound can be used directly in sensitive transformations, such as in the final steps of a convergent total synthesis or in the preparation of focused compound libraries for high-throughput screening, without the need for prior purification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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